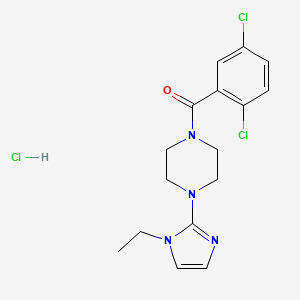

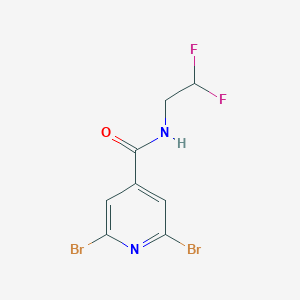

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

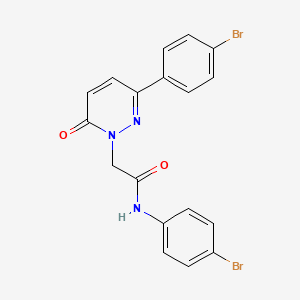

The compound N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a multifunctional molecule that incorporates elements of oxazolidinone, sulfonamide, and oxalamide structures. This compound is not directly mentioned in the provided papers, but its structure suggests that it could be synthesized using methods similar to those described for related compounds. The presence of the oxazolidin-2-one moiety indicates potential biological activity, and the dimethoxyphenylsulfonyl group suggests the possibility of enhanced reactivity or selectivity in chemical transformations.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been reported, where N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared by condensation reactions involving optically active oxazolidin-2-ones, aldehydes, and benzenesulfinic acid . These intermediates can then be transformed into N-acyliminium ions, which can react with various nucleophiles. Although the exact synthesis of the compound is not detailed, similar strategies could be employed, potentially involving a Cu-catalyzed N-arylation step as described for the arylation of oxazolidinones .

Molecular Structure Analysis

The molecular structure of the compound includes an oxazolidin-2-one ring, which is known to generate N-acyliminium ions under certain conditions . The dimethoxyphenylsulfonyl group attached to this ring could influence the reactivity and stereochemical outcomes of subsequent reactions. The pyridin-3-ylmethyl oxalamide portion of the molecule could be introduced through N-arylation, a reaction that has been shown to proceed with high chemoselectivity and functional group tolerance .

Chemical Reactions Analysis

The oxazolidin-2-one core is a versatile moiety that can undergo various chemical transformations. For instance, the generation of N-acyliminium ions from such structures can lead to reactions with nucleophiles like allyltrimethylsilane . The sulfonamide and oxalamide functionalities in the compound suggest that it could participate in transsulfamoylation reactions, as sulfamides have been prepared using N-sulfamoyloxazolidin-2-one derivatives . The electronic effects of the substituents on the oxazolidin-2-one ring could affect the reactivity in these processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its multiple functional groups. The oxazolidin-2-one ring could confer certain chiral properties, which might be exploited in asymmetric synthesis . The dimethoxyphenylsulfonyl group could affect the compound's solubility and reactivity, while the pyridin-3-ylmethyl oxalamide portion could contribute to the molecule's ability to form hydrogen bonds, potentially affecting its boiling point, melting point, and solubility in various solvents. The presence of heteroatoms like nitrogen and sulfur could also influence the compound's acidity and basicity.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O7S/c1-29-16-6-5-15(10-17(16)30-2)32(27,28)24-8-9-31-18(24)13-23-20(26)19(25)22-12-14-4-3-7-21-11-14/h3-7,10-11,18H,8-9,12-13H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIFDWQDXOLTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)

![3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002090.png)

![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)

![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)